(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a nitrophenyl group, and a phenyl group attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The initial step often includes the preparation of the hydrazine derivative, followed by the condensation with the appropriate aldehyde or ketone to form the hydrazone. The final step involves cyclization to form the pyrazolone ring. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield oxides, reduction could produce amines, and substitution reactions would result in various substituted derivatives.
Scientific Research Applications
(4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
(4Z)-4-[2-(4-IODOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of iodophenyl, nitrophenyl, and phenyl groups attached to a pyrazolone core makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C21H14IN5O3 |
---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
4-[(4-iodophenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14IN5O3/c22-15-8-10-16(11-9-15)23-24-20-19(14-6-12-18(13-7-14)27(29)30)25-26(21(20)28)17-4-2-1-3-5-17/h1-13,25H |
InChI Key |
IJMYQNQCUMEUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.